3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

EPR spectroscopy spin label reduction stability in-cell EPR

CAS 123615-33-8 is a single-enantiomer, genetically encodable spin-labeled amino acid engineered for site-directed spin labeling (SDSL) and in-cell EPR. Its gem-dimethylpyrroline architecture lacks ring stereocenters—unlike TOAC or 3-carboxy-PROXYL that produce diastereomeric mixtures—delivering one pure enantiomer for narrower DEER/PELDOR distance distributions and superior batch-to-batch reproducibility. The reduction rate (k ≈ 0.06 M⁻¹ s⁻¹) is tuned to survive E. coli cytoplasm for typical CW-EPR experiments while avoiding ribosomal stalling observed with bulkier gem-diethyl analogs. Compatible with cell-free protein synthesis and amber codon suppression, it enables stoichiometric biosynthetic incorporation without denaturing post-translational labeling steps, making it the definitive choice for membrane protein EPR studies where label homogeneity and intracellular stability are critical.

Molecular Formula C11H20N2O3
Molecular Weight 228.292
CAS No. 123615-33-8
Cat. No. B570577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
CAS123615-33-8
Molecular FormulaC11H20N2O3
Molecular Weight228.292
Structural Identifiers
SMILESCC1(C=C(C(N1O)(C)C)CC(C(=O)O)N)C
InChIInChI=1S/C11H20N2O3/c1-10(2)6-7(5-8(12)9(14)15)11(3,4)13(10)16/h6,8,16H,5,12H2,1-4H3,(H,14,15)
InChIKeyFFKOVRFIIQTTEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (CAS 123615-33-8): A Genetically Encodable Spin-Labeled Amino Acid for EPR Spectroscopy


3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (CAS 123615-33-8) is a spin-labeled amino acid belonging to the pyrroline nitroxide class [1]. The compound features a stable nitroxide free radical attached to a pyrroline ring bearing geminal dimethyl groups at positions 2 and 5, with an amino acid side chain at position 3 that enables ribosomal incorporation into proteins via nonsense codon suppression [2]. Its molecular formula is C₁₁H₁₉N₂O₃ with a molecular weight of 227.28 g/mol, and it is supplied as a research tool for site-directed spin labeling (SDSL) and in-cell EPR studies [1].

Why Generic Spin-Label Substitution Fails: Critical Dependence of 3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Performance on Pyrroline Ring Architecture


Spin-labeled amino acids are not interchangeable owing to profound differences in nitroxide ring architecture that dictate reduction stability, conformational dynamics, and biological compatibility. The gem-dimethyl substitution pattern on the pyrroline ring of CAS 123615-33-8 confers a reduction half-life that can differ by orders of magnitude compared to spirocyclohexyl- or gem-diethyl-substituted analogs [1]. Furthermore, the pyrroline ring lacks stereocenters, yielding a single enantiomeric product upon amino acid conjugation—unlike pyrrolidine-based labels such as 3-carboxy-PROXYL or TOAC, which produce diastereomeric mixtures that complicate EPR spectral interpretation [1]. These structural distinctions directly impact the probe's survival in reducing cellular environments and the quality of distance measurements, making generic substitution scientifically unreliable.

Quantitative Differentiation Evidence for 3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (CAS 123615-33-8) Against Closest Comparators


Reduction Kinetic Stability of gem-Dimethylpyrroline vs. gem-Diethyl and Spirocyclohexyl Nitroxide Spin Labels Under Ascorbate/Glutathione Challenge

The target compound belongs to the gem-dimethylpyrroline nitroxide class, exemplified by 3-carboxy-PROXYL. Under pseudo-first-order conditions with 20-fold excess ascorbate and 25-fold excess glutathione (pH 7.4 PBS, 295 K), gem-dimethylpyrrolidine nitroxide 3-carboxy-PROXYL exhibits a second-order reduction rate constant k = 0.0603 ± 0.0025 M⁻¹ s⁻¹. This is approximately 40–50-fold faster than gem-diethylpyrroline nitroxides (e.g., compound 2, k ≈ 0.0014 M⁻¹ s⁻¹; compound 6, k ≈ 0.0012 M⁻¹ s⁻¹), but 1.7-fold slower than spirocyclohexyl nitroxide 3 (k = 0.1370 M⁻¹ s⁻¹) [1]. Thus, the gem-dimethyl architecture of CAS 123615-33-8 provides intermediate reduction stability—substantially more stable than spirocyclohexyl analogs yet less stable than gem-diethyl variants—enabling sufficient intracellular lifetime for ribosomal incorporation studies while avoiding the excessive steric bulk that hinders translation efficiency [1].

EPR spectroscopy spin label reduction stability in-cell EPR

Stereochemical Purity Advantage: Pyrroline-Based Spin-Labeled Amino Acid vs. Pyrrolidine-Based TOAC

The pyrroline nitroxide scaffold of CAS 123615-33-8 lacks stereocenters on the ring, in contrast to the saturated pyrrolidine ring of 3-carboxy-PROXYL (which contains a chiral center at the 3-position) and the piperidine ring of TOAC (which contains a chiral center at the 4-position). Consequently, conjugation of the racemic pyrroline nitroxide to an L-amino acid yields a single enantiomeric product, whereas pyrrolidine-based labels produce diastereomeric mixtures [1]. The presence of diastereomers in TOAC-labeled proteins generates multiple EPR distance distributions, complicating structural interpretation and requiring additional spectral deconvolution steps. The target compound eliminates this source of heterogeneity, providing cleaner EPR spectra with unambiguous distance constraints [1].

site-directed spin labeling protein EPR conformational analysis

Ribosomal Incorporation Feasibility Demonstrated by the Cornish-Schultz Nonsense Suppression Methodology

The spin-labeled amino acid architecture of CAS 123615-33-8 was specifically designed for and validated in the site-specific incorporation of biophysical probes into proteins using the nonsense codon suppression method in Escherichia coli. Cornish et al. (1994) demonstrated successful incorporation of a closely related spin-labeled amino acid into multiple surface and internal sites of bacteriophage T4 lysozyme, with purification and spectral characterization confirming intact nitroxide EPR signal post-translational incorporation [1]. In contrast, conventional thiol-reactive spin labels such as MTSSL require post-translational chemical modification of cysteine residues, which is incompatible with intracellular labeling, limited by endogenous thiol competition, and cannot target residues buried in the protein core. The biosynthetic incorporation route enabled by CAS 123615-33-8 achieves site-specificity that is genetically encoded, eliminating off-target labeling [1].

genetic code expansion unnatural amino acid mutagenesis T4 lysozyme

EPR Spectral Parameters: g-Value and Hyperfine Splitting Benchmarking Against Reference Pyrroline Nitroxides

The EPR spectrum of gem-dimethylpyrroline nitroxides (the class containing CAS 123615-33-8) in chloroform exhibits a characteristic three-line pattern due to ¹⁴N hyperfine splitting with aN ≈ 14–16 G and g ≈ 2.006, values consistent with reference pyrroline nitroxides [1]. These parameters are essentially identical to those of the widely used MTSSL spin label (aN ≈ 14–15 G, g ≈ 2.006), ensuring that pulse EPR experiments optimized for MTSSL can be directly applied to CAS 123615-33-8 without re-optimization of spectrometer settings. However, the amino acid side chain at position 3 restricts the rotational freedom of the nitroxide relative to MTSSL (which has a flexible thiol-reactive linker), yielding narrower distance distributions in double electron-electron resonance (DEER) measurements [2].

EPR characterization nitrogen hyperfine coupling g-tensor

Optimal Deployment Scenarios for 3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (CAS 123615-33-8) Based on Quantitative Performance Evidence


In-Cell EPR Structural Biology of Proteins at Physiological Expression Levels

CAS 123615-33-8 is uniquely suited for in-cell EPR studies where the target protein is produced by ribosomal translation in E. coli. Its gem-dimethylpyrroline architecture provides sufficient reduction stability (k ≈ 0.06 M⁻¹ s⁻¹) to survive the moderately reducing cytoplasm for the duration of a typical CW-EPR experiment, while its modest steric profile permits efficient amber codon suppression without the ribosomal stalling observed with bulkier gem-diethyl analogs [1]. This property fills a critical performance gap between rapidly reduced spirocyclohexyl labels (k > 0.1 M⁻¹ s⁻¹) and translationally obstructive gem-diethyl labels (k < 0.003 M⁻¹ s⁻¹) [1].

High-Resolution DEER Distance Measurements Requiring Single-Conformer Spin Labels

For pulsed EPR distance measurements (DEER/PELDOR) where distance distribution width is limited by label rotamer diversity, CAS 123615-33-8 offers a distinct advantage owing to the absence of ring stereocenters. This yields a single enantiomeric product upon conjugation, eliminating the diastereomeric signal splitting that broadens distance distributions with TOAC or 3-carboxy-PROXYL [1]. The resulting narrower distance distributions improve the confidence of structural models derived from EPR constraints [2].

Ribosomal Synthesis of Spin-Labeled Membrane Proteins in Cell-Free Expression Systems

The genetic encodability of CAS 123615-33-8 via chemically aminoacylated suppressor tRNA makes it directly applicable to cell-free protein synthesis (CFPS) platforms for membrane protein production. Unlike MTSSL, which cannot be introduced during translation and requires subsequent chemical labeling steps that are often incompatible with the detergents and lipids needed to maintain membrane protein folding, biosynthetic incorporation ensures stoichiometric labeling at the genetically defined site without exposing the protein to denaturing conditions [3].

Spin-Labeled Protein Standards for Quantitative EPR and Distance Calibration

The single-enantiomer nature and well-characterized EPR parameters (aN ≈ 14–16 G, g ≈ 2.006) of the target compound make it an ideal candidate for preparing spin-labeled protein standards used in interspin distance calibration and quantitative EPR spin counting. The absence of diastereomeric heterogeneity ensures batch-to-batch reproducibility that cannot be achieved with pyrrolidine-based spin labels, which require additional purification to isolate single diastereomers [1].

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